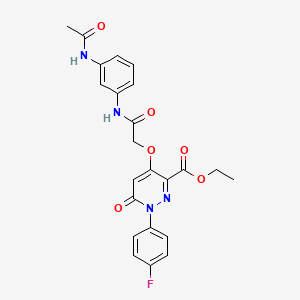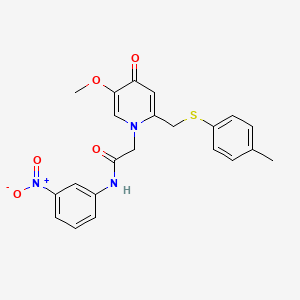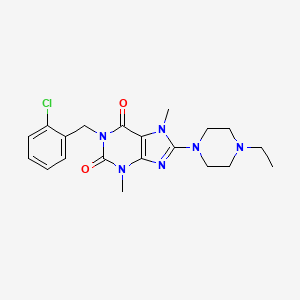
1-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Its unique structure, which includes a chlorobenzyl group, an ethylpiperazinyl group, and a dimethylpurine core, contributes to its biological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the purine core.
Attachment of the Ethylpiperazinyl Group: The ethylpiperazinyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the intermediate compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the ethylpiperazinyl group.
8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorobenzyl group.
1-(2-chlorobenzyl)-8-(4-methylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Contains a methylpiperazinyl group instead of an ethylpiperazinyl group.
Uniqueness
1-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the chlorobenzyl and ethylpiperazinyl groups, which contribute to its distinct biological activity and potential therapeutic applications. The combination of these functional groups enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and pharmaceutical development.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-4-25-9-11-26(12-10-25)19-22-17-16(23(19)2)18(28)27(20(29)24(17)3)13-14-7-5-6-8-15(14)21/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGUXSTXBLZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride](/img/structure/B2905955.png)
![5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2905956.png)
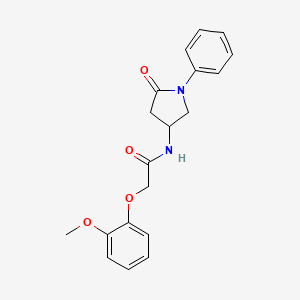
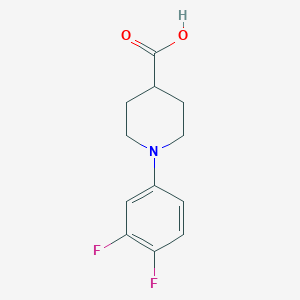
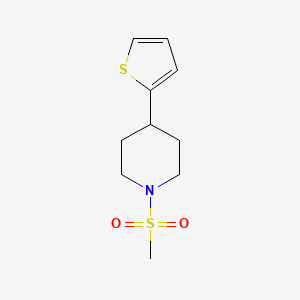
![[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2905960.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2905961.png)
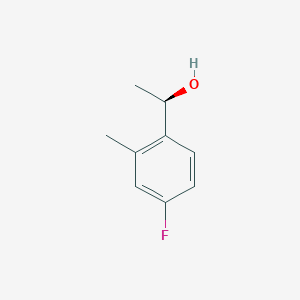
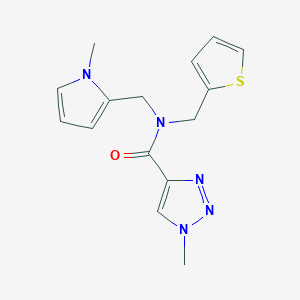
![7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2905967.png)
![5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2905969.png)
![4-benzyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2905970.png)
